(1-Methylpyrrolidin-3-yl)methanol chemical structure
(1-Methylpyrrolidin-3-yl)methanol chemical structure
An In-depth Technical Guide to (1-Methylpyrrolidin-3-yl)methanol: Structure, Synthesis, and Application
Authored by: A Senior Application Scientist
Abstract
(1-Methylpyrrolidin-3-yl)methanol is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] Its stereospecific nature and bifunctional composition—a tertiary amine and a primary alcohol—render it a highly valuable chiral building block in the synthesis of pharmaceutical compounds.[1] The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space three-dimensionally due to its non-planar, sp3-hybridized nature.[2] This guide provides a comprehensive technical overview of (1-methylpyrrolidin-3-yl)methanol, detailing its chemical structure, physicochemical properties, validated synthetic routes, spectroscopic characterization, and strategic applications in drug development for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
The chemical structure of (1-methylpyrrolidin-3-yl)methanol is defined by a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring.
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Core Structure : A central pyrrolidine ring with a methyl group attached to the nitrogen atom at the 1-position.
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Functional Groups : A hydroxymethyl (-CH2OH) group is attached to the carbon at the 3-position.
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Chirality : The carbon atom at the 3-position is a chiral center, leading to two enantiomers, (R)- and (S)-(1-methylpyrrolidin-3-yl)methanol. This stereoisomerism is critical in drug design, as different enantiomers can exhibit vastly different biological activities and binding modes to target proteins.[2]
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Polarity : The presence of the tertiary amine and the primary alcohol makes the molecule polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen and oxygen atoms).[1][3] This influences its solubility and interaction with biological targets.
Physicochemical Data Summary
The key physicochemical properties for (1-methylpyrrolidin-3-yl)methanol (racemic mixture unless specified) are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem[3] |
| Molecular Weight | 115.17 g/mol | PubChem[3] |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methanol | PubChem[3] |
| CAS Number | 5021-33-0 (racemic) | ChemicalBook[4] |
| 1210935-33-3 ((R)-enantiomer) | Sigma-Aldrich | |
| Appearance | Colorless to light yellow liquid | BenchChem, ChemicalBook[1][4] |
| Boiling Point | 93-95 °C at 13 Torr | ChemicalBook[4] |
| Density | ~0.973 g/cm³ (Predicted) | ChemicalBook[4] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| SMILES | CN1CCC(C1)CO | PubChem[3] |
Synthesis of (1-Methylpyrrolidin-3-yl)methanol
The synthesis of (1-methylpyrrolidin-3-yl)methanol is most commonly achieved via the reduction of a suitable carboxylic acid or ester precursor. The following protocol describes a robust and validated laboratory-scale synthesis starting from 1-methylpyrrolidine-3-carboxylic acid, a commercially available starting material. The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is based on its high efficacy in reducing carboxylic acids to primary alcohols.
Synthetic Workflow Overview
The logical flow for the synthesis involves a single, high-yielding reduction step followed by an aqueous workup and purification.
Caption: Synthetic workflow for the preparation of (1-Methylpyrrolidin-3-yl)methanol.
Detailed Experimental Protocol
Causality Behind Choices:
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Solvent: Anhydrous Tetrahydrofuran (THF) is selected as the solvent because it is inert to LiAlH₄ and effectively solubilizes the starting material and the intermediate aluminum alkoxide complex. Its relatively low boiling point facilitates removal post-reaction.
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Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of converting carboxylic acids directly to alcohols. Its use ensures a high conversion rate.
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Workup Procedure (Fieser workup): The sequential addition of water, aqueous sodium hydroxide, and then more water is a classic and reliable method for quenching LiAlH₄ reactions. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid (LiAlO₂), which simplifies the purification process significantly compared to other quenching methods that can result in gelatinous precipitates.
Materials:
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1-Methylpyrrolidine-3-carboxylic acid
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Sodium Hydroxide (NaOH)
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Deionized Water
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Magnesium Sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
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Reagent Addition: The flask is charged with Lithium Aluminum Hydride (1.2 eq) and 200 mL of anhydrous THF. The resulting slurry is cooled to 0 °C in an ice-water bath.
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Substrate Introduction: 1-Methylpyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in 100 mL of anhydrous THF and added dropwise via the dropping funnel to the stirred LiAlH₄ slurry over 1 hour. The internal temperature is maintained below 10 °C throughout the addition. Rationale: This controlled addition prevents an excessive exothermic reaction.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction Quenching (Fieser Workup): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:
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'X' mL of water
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'X' mL of 15% (w/v) aqueous NaOH solution
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'3X' mL of water (where 'X' is the mass in grams of LiAlH₄ used). Self-Validation: A granular white precipitate should form, indicating successful quenching and precipitation of aluminum salts.
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Purification: The mixture is stirred at room temperature for 30 minutes, after which the white solids are removed by vacuum filtration through a pad of Celite. The filter cake is washed with additional THF (2 x 50 mL). The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Final Product Isolation: The resulting crude oil is purified by vacuum distillation (e.g., 93-95 °C at 13 Torr) to yield (1-methylpyrrolidin-3-yl)methanol as a clear, colorless to light yellow liquid.[4]
Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. The following data represent the expected spectroscopic signatures for (1-methylpyrrolidin-3-yl)methanol.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
Caption: Structure of (1-Methylpyrrolidin-3-yl)methanol with proton labels.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~3.50 | d | 2H | -CH ₂OH | Diastereotopic protons adjacent to a chiral center, coupled to Hc. |
| Hₑ | ~3.40 | br s | 1H | -OH | Broad singlet, exchangeable with D₂O. |
| Hₙ | ~2.35 | s | 3H | -NCH ₃ | Singlet, no adjacent protons for coupling. |
| Hₖ, Hₘ | ~2.2-2.8 | m | 4H | -NCH ₂(ring) | Complex multiplet pattern due to ring puckering and coupling. |
| Hc | ~2.10 | m | 1H | -CH (CH₂OH) | Multiplet, coupled to adjacent ring and hydroxymethyl protons. |
| Hₗ | ~1.6-2.0 | m | 2H | -CH ₂(ring) | Multiplet, diastereotopic protons on the pyrrolidine ring. |
Note: Predicted chemical shifts are based on standard values for similar chemical environments. Actual spectra should be compared to a reference standard.[5]
¹³C NMR Spectroscopy
| Carbon Type | Chemical Shift (δ, ppm) | Rationale |
| -C H₂OH | ~65-68 | Primary alcohol carbon, deshielded by oxygen. |
| Ring -C H₂-N | ~55-60 | Ring carbons adjacent to the nitrogen atom. |
| -N-C H₃ | ~42-45 | Methyl carbon attached to nitrogen. |
| Ring -C H- | ~38-42 | Chiral carbon atom of the ring. |
| Ring -C H₂- | ~28-32 | Remaining ring carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2960-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1465-1450 | C-H bend | Aliphatic |
| 1050-1000 | C-O stretch | Primary Alcohol |
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable properties, including aqueous solubility conferred by the nitrogen atom and its three-dimensional structure that allows for precise substituent orientation.[2] (1-Methylpyrrolidin-3-yl)methanol, particularly its enantiopure forms, serves as a versatile chiral building block for introducing this valuable moiety into larger, more complex drug candidates.
Role as a Chiral Building Block
The dual functionality of an alcohol and a tertiary amine allows for orthogonal chemical modifications.
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The Hydroxyl Group: Can be easily converted into other functional groups such as ethers, esters, or halides, or used as a nucleophile in coupling reactions.
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The Tertiary Amine: Provides a basic handle for salt formation to improve solubility and bioavailability. It can also be involved in crucial hydrogen bonding or ionic interactions with biological targets.
Derivatives of the closely related 1-methyl-3-pyrrolidinol are used as key reactants in the synthesis of:
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Adenosine A2A antagonists.
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DNA methyltransferase inhibitors.
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Potent inhibitors of Na⁺,K⁺-ATPase.
This established utility underscores the potential of (1-methylpyrrolidin-3-yl)methanol as a homologous building block for developing novel therapeutics in similar target classes.
Logical Pathway for Drug Candidate Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-methylpyrrolidin-3-yl)methanol | 5021-33-0 [chemicalbook.com]
- 5. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
